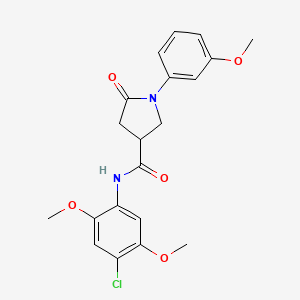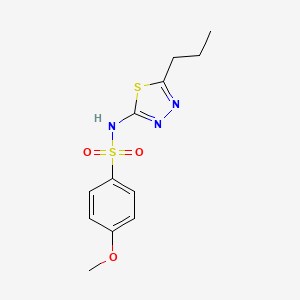![molecular formula C24H23NO4 B14959383 7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14959383.png)
7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety and a chromenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves multiple steps. One common approach is to start with the preparation of the dihydroisoquinoline intermediate. This can be achieved through a modified Strecker reaction, which involves the reaction of 3,4-dihydroisoquinoline with an aldehyde and potassium cyanide in the presence of a catalyst .
The next step involves the formation of the chromenone core. This can be synthesized through a series of cyclization reactions, starting from a suitable precursor such as a hydroxybenzaldehyde derivative. The final step is the coupling of the dihydroisoquinoline intermediate with the chromenone core, which can be achieved through an etherification reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the chromenone core to a dihydrochromenone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
作用机制
The mechanism of action of 7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The dihydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity. The chromenone core can also participate in redox reactions, influencing cellular oxidative stress levels .
相似化合物的比较
Similar Compounds
2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol: Shares the dihydroisoquinoline moiety but lacks the chromenone core.
3,4-Dihydroisoquinoline-2(1H)-carbothioamide: Another compound with a dihydroisoquinoline structure but different functional groups.
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Contains a similar chromenone core but lacks the dihydroisoquinoline moiety.
Uniqueness
The uniqueness of 7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one lies in its combined structural features of both dihydroisoquinoline and chromenone, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
属性
分子式 |
C24H23NO4 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC 名称 |
7-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C24H23NO4/c1-15-21(10-9-19-18-7-4-8-20(18)24(27)29-23(15)19)28-14-22(26)25-12-11-16-5-2-3-6-17(16)13-25/h2-3,5-6,9-10H,4,7-8,11-14H2,1H3 |
InChI 键 |
NNYLELBLSCGPBK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)N4CCC5=CC=CC=C5C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-bis[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B14959303.png)

![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B14959311.png)
![4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one](/img/structure/B14959322.png)

![4-methyl-3-[(4-nitrobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B14959352.png)
![4-(acetylamino)-N-[2-(butylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B14959354.png)
![N-[4-(benzyloxy)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959355.png)

![Dimethyl 2-{[(5-bromo-3-pyridyl)carbonyl]amino}terephthalate](/img/structure/B14959362.png)
![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine](/img/structure/B14959369.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(pentanoylamino)benzamide](/img/structure/B14959388.png)
![methyl 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B14959389.png)
![4,6'-dimethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B14959392.png)
